![molecular formula C7H9F3O2 B2765105 (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid CAS No. 2248173-77-3](/img/structure/B2765105.png)
(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFP is a chiral molecule, which means that it exists in two mirror-image forms. In
Mechanism of Action
(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid acts as an inhibitor of the enzyme pyruvate dehydrogenase kinase (PDK), which plays a critical role in regulating glucose metabolism. By inhibiting PDK, this compound promotes the activation of pyruvate dehydrogenase (PDH), which converts pyruvate to acetyl-CoA, a critical step in the TCA cycle. This mechanism of action has potential applications in treating metabolic disorders, such as diabetes and obesity.
Biochemical and Physiological Effects:
This compound has been shown to increase glucose uptake and utilization in skeletal muscle cells, which could have potential applications in treating insulin resistance. This compound has also been shown to increase the activity of brown adipose tissue, which could have potential applications in treating obesity.
Advantages and Limitations for Lab Experiments
One advantage of using (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid in lab experiments is its high purity, which allows for accurate and reproducible results. However, the low yield of the synthesis method and the high cost of the starting materials can limit its use in large-scale experiments.
Future Directions
There are several potential future directions for research involving (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid. One direction is to explore its potential applications in treating metabolic disorders, such as diabetes and obesity. Another direction is to investigate its potential as a chiral building block in the synthesis of pharmaceuticals and materials science. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Synthesis Methods
The synthesis of (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid involves a multi-step process, starting with the reaction of cyclopropylmethyl bromide with trifluoroacetic acid to form the corresponding trifluoroacetate ester. This ester is then hydrolyzed to form this compound. The yield of this synthesis method is around 40-50%, and the purity of the final product can be improved through recrystallization.
Scientific Research Applications
(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid has been used in various scientific research applications, including as a building block in the synthesis of pharmaceuticals, agrochemicals, and materials science. This compound has also been used as a ligand in the synthesis of chiral catalysts for asymmetric reactions.
properties
IUPAC Name |
(2R)-2-[1-(trifluoromethyl)cyclopropyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-4(5(11)12)6(2-3-6)7(8,9)10/h4H,2-3H2,1H3,(H,11,12)/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDWLJUXKNFXSH-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C1(CC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)C1(CC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2765024.png)
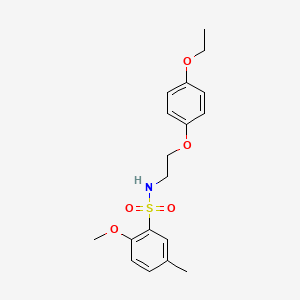
![N-{1-[(4-bromophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B2765028.png)
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2765029.png)
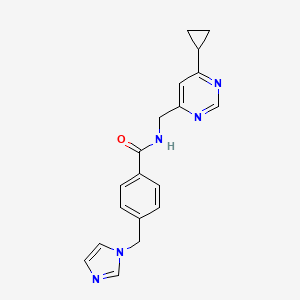
![7-[(2-furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2765032.png)
![2-Chloro-N-[1-(4-methylphenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]propanamide](/img/structure/B2765033.png)
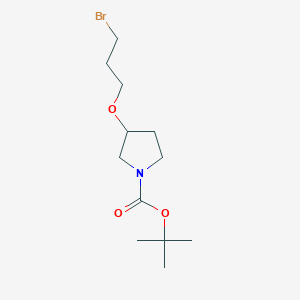
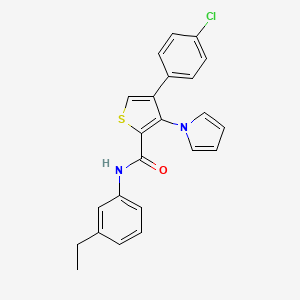
![3a-Methyl-1,1-dioxo-4,5,6,7-tetrahydro-[1,2]thiazolo[2,3-a]pyridin-3-one](/img/structure/B2765036.png)
![Ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2765038.png)
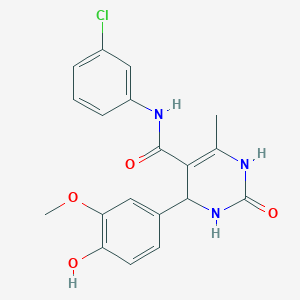

![N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2765044.png)